molecular formula C8H9F2NO B13598699 (2R)-2-Amino-2-(2,3-difluorophenyl)ethan-1-OL

(2R)-2-Amino-2-(2,3-difluorophenyl)ethan-1-OL

Cat. No.: B13598699
M. Wt: 173.16 g/mol
InChI Key: QVPLGRFDOCDVNE-ZETCQYMHSA-N
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Description

(2R)-2-Amino-2-(2,3-difluorophenyl)ethan-1-OL is an organic compound with the molecular formula C8H10F2NO It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Amino-2-(2,3-difluorophenyl)ethan-1-OL typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available 2,3-difluorobenzaldehyde.

    Reductive Amination: The aldehyde group of 2,3-difluorobenzaldehyde is converted to an amine group through reductive amination. This involves the reaction with an amine (such as ammonia or a primary amine) in the presence of a reducing agent like sodium cyanoborohydride.

    Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution to obtain the (2R)-enantiomer. This can be achieved using chiral chromatography or by forming diastereomeric salts with a chiral acid and then separating them.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the use of biocatalysts for chiral resolution is becoming increasingly popular due to its environmental benefits and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Amino-2-(2,3-difluorophenyl)ethan-1-OL can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, DMP, or other mild oxidizing agents.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Various nucleophiles such as halides, thiols, or amines under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of the corresponding ketone or aldehyde.

    Reduction: Formation of the primary amine.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2R)-2-Amino-2-(2,3-difluorophenyl)ethan-1-OL has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its chiral nature makes it valuable in asymmetric synthesis and chiral catalysis.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2R)-2-Amino-2-(2,3-difluorophenyl)ethan-1-OL depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The presence of the amino and hydroxyl groups allows it to form hydrogen bonds and participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-(2,3-difluorophenyl)ethan-1-ol: Similar structure but differs in the position of the amino group.

    1-(2,6-difluorophenyl)ethan-1-ol: Similar structure but with different fluorine substitution pattern.

Uniqueness

(2R)-2-Amino-2-(2,3-difluorophenyl)ethan-1-OL is unique due to its specific chiral configuration and the presence of both amino and hydroxyl functional groups. This combination of features makes it a versatile compound for various chemical reactions and applications in research.

Properties

Molecular Formula

C8H9F2NO

Molecular Weight

173.16 g/mol

IUPAC Name

(2R)-2-amino-2-(2,3-difluorophenyl)ethanol

InChI

InChI=1S/C8H9F2NO/c9-6-3-1-2-5(8(6)10)7(11)4-12/h1-3,7,12H,4,11H2/t7-/m0/s1

InChI Key

QVPLGRFDOCDVNE-ZETCQYMHSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)F)F)[C@H](CO)N

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C(CO)N

Origin of Product

United States

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